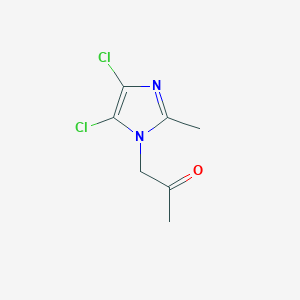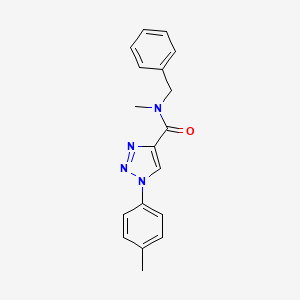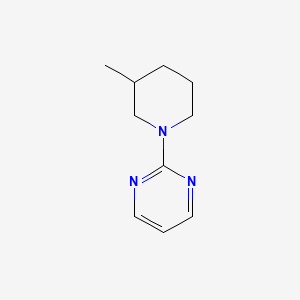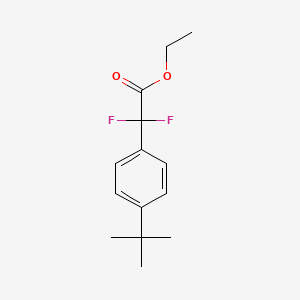![molecular formula C17H20N2O2S B2724263 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone CAS No. 692287-69-7](/img/structure/B2724263.png)
1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone” is a chemical compound with the molecular weight of 316.42 . It is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of this compound, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone” includes a piperazine ring, a thiophene ring, and a methoxyphenyl group . The InChI code for this compound is 1S/C17H20N2O2S/c1-13(20)16-7-8-17(22-16)19-11-9-18(10-12-19)14-3-5-15(21-2)6-4-14/h3-8H,9-12H2,1-2H3 .The CAS Number is 692287-69-7 and the MDL number is MFCD03102609 .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
- Antimicrobial Activity : Chalcones synthesized using 1-(4-piperazin-1-yl-phenyl)ethanone have been evaluated for antimicrobial activity. Some derivatives showed potential activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli. One compound exhibited significant activity against Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Computational Assessment and Biochemical Properties
- Biochemical Properties : A computational assessment of 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE) revealed insights into its biochemical properties. MNPE, related to arylpiperazine-based drugs, was evaluated for reactivity towards the human GABA receptor (Onawole et al., 2017).
Design and Pharmacological Evaluation
- Antipsychotic Activity : The design and synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives have been linked to considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, indicating potential for antipsychotic applications (Bhosale et al., 2014).
Synthesis Techniques and Biological Potentials
- Antifungal and Other Biological Activities : 1,2,4-Triazole derivatives containing a piperazine nucleus were synthesized and evaluated for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds demonstrated promising results in enzyme inhibitory potentials (Mermer et al., 2018).
Electrochemical Synthesis
- Novel Synthesis Methods : Electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has led to the development of new methods for synthesizing phenylpiperazine derivatives. These techniques offer environmentally friendly and efficient ways to synthesize such compounds (Nematollahi & Amani, 2011).
Safety and Hazards
Orientations Futures
The future directions for this compound could involve further exploration of its biological and pharmaceutical activity. Piperazine derivatives are widely employed in drugs and have been associated with numerous neurodegenerative and psychiatric conditions . Therefore, this compound could potentially be a target for new drug discovery.
Propriétés
IUPAC Name |
1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13(20)16-7-8-17(22-16)19-11-9-18(10-12-19)14-3-5-15(21-2)6-4-14/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRRAPBDAGINAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)
![N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2724182.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724185.png)
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2724187.png)
![ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2724193.png)


![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride](/img/structure/B2724197.png)


